molecular formula C18H31NaO6 B077798 Sodium lauroyl lactylate CAS No. 13557-75-0

Sodium lauroyl lactylate

Cat. No.: B077798
CAS No.: 13557-75-0
M. Wt: 366.4 g/mol
InChI Key: FJXQJFNXEYSNKH-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Sodium Lauroyl Lactylate (SLL) primarily targets the skin and hair . It acts as a surfactant, reducing surface tension between liquids, allowing them to mix evenly . This property makes SLL effective in removing dirt and oil from the skin and hair .

Mode of Action

SLL interacts with its targets by acting as a surfactant, which helps wash away dirt and oil from the skin . It also easily penetrates the skin, helping other ingredients to be absorbed . Furthermore, SLL exhibits distinct membrane-disruptive properties . It lies between the rapid, complete solubilizing activity of sodium dodecyl sulfate (SDS) and the more modest disruptive properties of lauric acid (LA) .

Biochemical Pathways

SLL affects the lipid bilayer of cell membranes . It interacts with the membrane, causing disruption and changes in the membrane’s morphology . The hydrolytic products of SLL, i.e., lauric acid (LA) and lactic acid (LacA), induce a greater degree of transient, reversible membrane morphological changes but ultimately less permanent membrane disruption than SLL .

Pharmacokinetics

It is known that sll is a low-risk ingredient that is safe to use on a daily basis unless a specific allergy to it exists . It is generally safe to use unless you are allergic or sensitive to lactic acid .

Result of Action

The result of SLL’s action is the removal of dirt and oil from the skin and hair, leading to a clean and refreshed feeling . It also helps other ingredients absorb into the skin, improving the texture and feel of formulas, and helps to moisturize the skin .

Action Environment

SLL is a biodegradable and bio-renewable replacement for petroleum-based surfactants . It provides rheology control and aesthetically pleasing dense, creamy foam . It is an excellent emulsifier in creams and lotions, providing an alpha-hydroxy acid benefit at lower pH . In strong acid or base conditions, it may undergo hydrolysis .

Biochemical Analysis

Biochemical Properties

Sodium lauroyl lactylate interacts with various biomolecules, particularly lipids, due to its surfactant properties . It has been found to have membrane-disruptive properties, interacting with lipid bilayers in real-time . These interactions are crucial for its role in various biochemical reactions .

Cellular Effects

This compound has several effects on cells and cellular processes. It acts as a surfactant, helping to wash away dirt and oil from the skin . As an ingredient that easily penetrates the skin, this compound can help other ingredients be absorbed . It also improves the texture and feel of products .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its interactions with lipid bilayers . It exhibits distinct membrane-disruptive properties, lying in between the rapid, complete solubilizing activity of sodium dodecyl sulfate and the more modest disruptive properties of lauric acid .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been investigated using techniques such as quartz crystal microbalance–dissipation (QCM-D) and electrochemical impedance spectroscopy (EIS) . These studies have revealed that this compound exhibits distinct membrane-disruptive properties .

Metabolic Pathways

This compound is involved in various metabolic pathways due to its interactions with lipid bilayers

Transport and Distribution

This compound is transported and distributed within cells and tissues due to its surfactant properties . It helps water-based and oil-based ingredients stay mixed, improving the texture and feel of products .

Subcellular Localization

Due to its surfactant properties, it is likely to be found wherever lipid bilayers are present .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of sodium lauroyl lactylate involves a condensation reaction between lauric acid and lactylate. The process typically starts with the dissolution of sodium hydroxide in purified water to create a sodium hydroxide solution. This solution is then added dropwise to lactic acid at room temperature while stirring, resulting in the formation of sodium lactate . The sodium lactate solution is heated to 80°C, and nitrogen gas is introduced to the material interface. The temperature is then increased to 190-210°C, and lauric acid along with a catalyst is added. The reaction is allowed to proceed for 60 minutes under vacuum conditions, followed by an additional 20 minutes of reaction time. The final product is a white to pale yellow solid, which is this compound .

Industrial Production Methods: Industrial production of this compound follows a similar process but on a larger scale. The use of renewable resources such as coconut oil and lactic acid makes this compound environmentally friendly and sustainable .

Chemical Reactions Analysis

Types of Reactions: Sodium lauroyl lactylate primarily undergoes hydrolysis and membrane-disruptive reactions. Hydrolysis of this compound results in the formation of lauric acid and lactic acid .

Common Reagents and Conditions:

Major Products Formed:

Properties

CAS No.

13557-75-0

Molecular Formula

C18H31NaO6

Molecular Weight

366.4 g/mol

IUPAC Name

sodium;2-(2-dodecanoyloxypropanoyloxy)propanoate

InChI

InChI=1S/C18H32O6.Na/c1-4-5-6-7-8-9-10-11-12-13-16(19)23-15(3)18(22)24-14(2)17(20)21;/h14-15H,4-13H2,1-3H3,(H,20,21);

InChI Key

FJXQJFNXEYSNKH-UHFFFAOYSA-N

Isomeric SMILES

CCCCCCCCCCCC(=O)OC(C)C(=O)OC(C)C(=O)[O-].[Na+]

SMILES

CCCCCCCCCCCC(=O)OC(C)C(=O)OC(C)C(=O)[O-].[Na+]

Canonical SMILES

CCCCCCCCCCCC(=O)OC(C)C(=O)OC(C)C(=O)O.[Na]

13557-75-0

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Sodium Lauroyl Lactylate (SLL) interact with cell membranes, and what are the downstream effects of this interaction?

A1: SLL exhibits membrane-disrupting properties that fall between the strong solubilizing action of Sodium Dodecyl Sulfate (SDS) and the milder disruption caused by Lauric Acid (LA) []. While all three compounds share similar chain properties and critical micelle concentrations (CMC), SLL demonstrates a unique interaction profile. Studies using Quartz Crystal Microbalance with Dissipation monitoring (QCM-D) and Electrochemical Impedance Spectroscopy (EIS) on supported lipid bilayers (SLB) and tethered bilayer lipid membranes (tBLM) reveal that SLL causes significant but not complete membrane disruption []. In contrast, its hydrolytic products, LA and Lactic Acid (LacA), induce more transient membrane changes with less permanent disruption []. This suggests that the specific headgroup structure of SLL plays a crucial role in its membrane interaction and antimicrobial activity [].

Q2: What are the applications of SLL in drug delivery systems, and what makes it suitable for this purpose?

A2: SLL has shown promise as a component in anionic liposomes designed for delivering Manganese-based compounds for diagnostic imaging []. Research indicates that liposomes formulated with SLL as the anionic surfactant demonstrate good stability over time and maintain a homogeneous size distribution even after loading with Manganese Chloride or Manganese acetylacetonate []. This stability, coupled with the ability to encapsulate these compounds efficiently, makes SLL-based liposomes potentially suitable candidates for delivering diagnostic agents [].

Q3: Are there any studies on the synergistic effects of SLL when combined with other surfactants?

A4: Research has explored the synergistic behavior of SLL when combined with Sodium Lauroyl Glycinate (SLG) in aqueous solutions []. The study found that mixtures of SLG and SLL, at specific molar ratios, exhibit enhanced surface activity compared to either surfactant alone. Notably, a mixture with a mole fraction of SLL (αSLL) at 0.4 achieved the lowest surface tension at the critical micelle concentration (γcmc) []. This synergistic effect suggests that combining SLG and SLL could lead to improved performance in applications requiring high surface activity, such as foaming agents or emulsifiers.

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